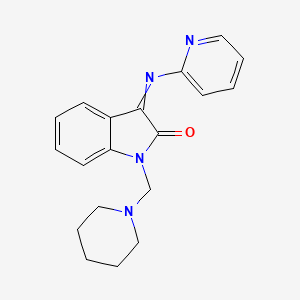
2H-Indol-2-one, 1,3-dihydro-1-(1-piperidinylmethyl)-3-(2-pyridinylimino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Indol-2-one, 1,3-dihydro-1-(1-piperidinylmethyl)-3-(2-pyridinylimino)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, features a unique structure that combines an indole core with piperidine and pyridine moieties, which may contribute to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-1-(1-piperidinylmethyl)-3-(2-pyridinylimino)- typically involves multi-step organic reactions. One common approach is to start with the indole core and introduce the piperidine and pyridine groups through a series of substitution and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
2H-Indol-2-one, 1,3-dihydro-1-(1-piperidinylmethyl)-3-(2-pyridinylimino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially unique properties.
科学的研究の応用
2H-Indol-2-one, 1,3-dihydro-1-(1-piperidinylmethyl)-3-(2-pyridinylimino)- has several scientific research applications, including:
Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology: Researchers investigate its biological activity, including potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: It may be used in the development of new materials, catalysts, and other industrial applications.
作用機序
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-1-(1-piperidinylmethyl)-3-(2-pyridinylimino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.
類似化合物との比較
Similar Compounds
Similar compounds include other indole derivatives with piperidine and pyridine moieties. Examples include:
- 2H-Indol-2-one derivatives with different substituents on the indole core.
- Piperidine-substituted indoles with varying pyridine groups.
- Pyridine-substituted indoles with different piperidine groups.
Uniqueness
What sets 2H-Indol-2-one, 1,3-dihydro-1-(1-piperidinylmethyl)-3-(2-pyridinylimino)- apart is its specific combination of functional groups, which may confer unique biological and chemical properties
特性
CAS番号 |
211438-97-0 |
|---|---|
分子式 |
C19H20N4O |
分子量 |
320.4 g/mol |
IUPAC名 |
1-(piperidin-1-ylmethyl)-3-pyridin-2-yliminoindol-2-one |
InChI |
InChI=1S/C19H20N4O/c24-19-18(21-17-10-4-5-11-20-17)15-8-2-3-9-16(15)23(19)14-22-12-6-1-7-13-22/h2-5,8-11H,1,6-7,12-14H2 |
InChIキー |
GCSTVCBMNATTQK-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CN2C3=CC=CC=C3C(=NC4=CC=CC=N4)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


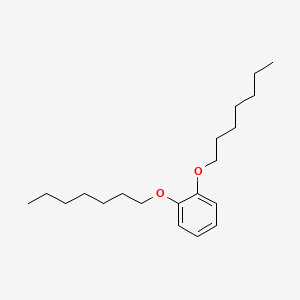
![2-{Bis[4-(methylsulfanyl)phenyl]methylidene}-4-hydroxybutanamide](/img/structure/B12577196.png)
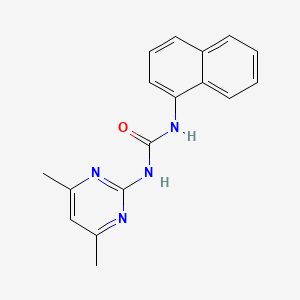
![8-{[3-(1-Methylsilolan-1-YL)propyl]sulfanyl}quinoline](/img/structure/B12577204.png)
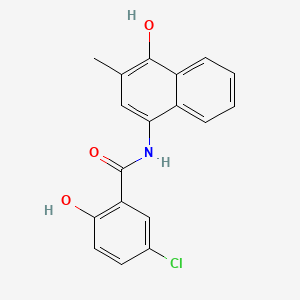
![(3-Iodopropyl)(methyl)bis[(propan-2-yl)oxy]silane](/img/structure/B12577219.png)
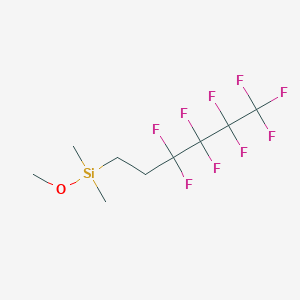
![Phenol, 4-[(triphenylmethyl)thio]-](/img/structure/B12577227.png)
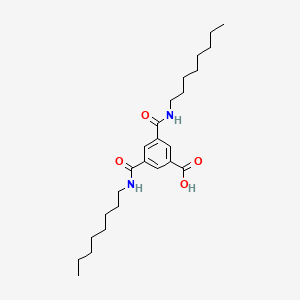
![8-{[(Pyridin-2-yl)methyl]sulfanyl}quinoline](/img/structure/B12577248.png)
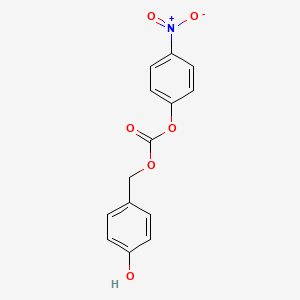
![2H-Oxireno[E]pyrrolo[1,2-A]azepine](/img/structure/B12577259.png)
![3-Phenyl-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12577260.png)
![1,5-Bis[4-hydroxy-3-(prop-2-en-1-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B12577273.png)
